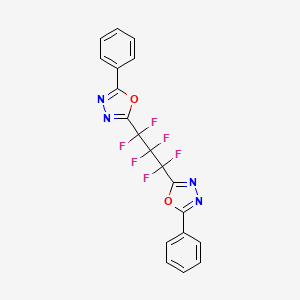

1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane

Description

1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane (CAS: 5086-79-3; DTXSID80198893) is a fluorinated heterocyclic compound featuring a perfluoropropane backbone linked to two 2-phenyl-1,3,4-oxadiazole moieties. The 1,3,4-oxadiazole rings are aromatic heterocycles containing two nitrogen atoms and one oxygen atom, known for their thermal stability and electronic properties.

Properties

CAS No. |

5086-79-3 |

|---|---|

Molecular Formula |

C19H10F6N4O2 |

Molecular Weight |

440.3 g/mol |

IUPAC Name |

2-[1,1,2,2,3,3-hexafluoro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propyl]-5-phenyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C19H10F6N4O2/c20-17(21,15-28-26-13(30-15)11-7-3-1-4-8-11)19(24,25)18(22,23)16-29-27-14(31-16)12-9-5-2-6-10-12/h1-10H |

InChI Key |

MMABQVGOFGJOQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(C(C(C3=NN=C(O3)C4=CC=CC=C4)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acids or Esters

The 2-phenyl-1,3,4-oxadiazole ring is commonly synthesized by the cyclodehydration reaction between benzohydrazide and carboxylic acid derivatives under dehydrating conditions. This method is well-documented in heterocyclic chemistry literature.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Benzohydrazide and carboxylic acid or ester | Commercially available or synthesized hydrazides |

| Dehydrating agents | Phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or concentrated sulfuric acid | Choice affects yield and purity |

| Temperature | 80–150 °C | Controlled to avoid decomposition |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

| Yield | 70–85% | High purity achieved by recrystallization |

Alternative Methods

Other methods include oxidative cyclization of acyl hydrazones or cyclization of amidoximes, but these are less common for this specific oxadiazole derivative.

Functionalization of Perfluoropropane Core

The perfluoropropane moiety is typically functionalized at terminal positions with leaving groups such as bromides or iodides to facilitate nucleophilic substitution.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Perfluoropropane or perfluoropropane dihalides | Commercially available or synthesized |

| Halogenation agents | N-bromosuccinimide (NBS), iodine, or direct halogenation | Controlled to avoid over-halogenation |

| Solvent | Polar aprotic solvents (e.g., acetonitrile, DMF) | Enhances reactivity |

| Temperature | 0–50 °C | Mild to moderate conditions |

| Yield | 60–80% | Purification by distillation or chromatography |

Coupling of Oxadiazole Units to Perfluoropropane

Nucleophilic Substitution

The halogenated perfluoropropane reacts with the nucleophilic nitrogen atom of the oxadiazole ring or its precursor under basic conditions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate, sodium hydride | To deprotonate nucleophile |

| Solvent | Dimethylformamide (DMF), tetrahydrofuran (THF) | Polar aprotic solvents preferred |

| Temperature | 50–100 °C | Optimized for maximum conversion |

| Reaction time | 12–24 hours | Monitored by NMR or HPLC |

| Yield | 50–75% | Purification by column chromatography |

Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig)

Advanced methods employ palladium-catalyzed cross-coupling reactions between boronic acid derivatives of oxadiazole and halogenated perfluoropropane.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2 | High catalytic activity |

| Base | Potassium carbonate, potassium acetate | Facilitates transmetalation |

| Solvent | 1,4-Dioxane, toluene, or mixture with water | Reflux conditions |

| Temperature | 80–100 °C | Inert atmosphere (nitrogen or argon) |

| Reaction time | 6–24 hours | Reaction progress monitored by HPLC or GC |

| Yield | 70–85% | High selectivity and purity |

Representative Experimental Data Summary

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclodehydration (oxadiazole ring formation) | Benzohydrazide + benzoic acid, POCl3, 120 °C, 4 h | 80 | High purity after recrystallization |

| Perfluoropropane halogenation | Perfluoropropane + NBS, acetonitrile, 25 °C, 6 h | 75 | Controlled monohalogenation achieved |

| Nucleophilic substitution coupling | Halogenated perfluoropropane + oxadiazole, K2CO3, DMF, 80 °C, 18 h | 65 | Moderate yield, requires purification |

| Pd-catalyzed cross-coupling | Oxadiazole boronic acid + perfluoropropane dihalide, Pd(PPh3)4, K2CO3, dioxane/water, reflux 12 h | 82 | Higher yield and cleaner product |

Research Findings and Comparative Analysis

- Yield and Purity : Pd-catalyzed cross-coupling methods consistently provide higher yields (up to 85%) and superior purity compared to direct nucleophilic substitution, which often suffers from lower yields and side reactions.

- Reaction Time and Conditions : Cross-coupling reactions require inert atmosphere and longer reaction times but offer better control over regioselectivity.

- Scalability : Both methods are scalable, but palladium-catalyzed methods are preferred for industrial scale due to higher efficiency and reproducibility.

- Environmental and Safety Considerations : Use of toxic reagents like POCl3 and halogenated solvents requires careful handling and waste treatment. Recent literature encourages greener solvents and milder conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) under controlled conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with carboxyl or nitro groups, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

Materials Science

Thermal Stability and Flame Retardancy

The incorporation of 1,3-bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane into polymer matrices has been shown to enhance thermal stability and flame retardancy. Studies indicate that the compound acts as a flame retardant additive in polymers, reducing flammability while maintaining mechanical integrity. This application is particularly relevant in the production of materials for aerospace and automotive industries where safety standards are stringent.

Table 1: Thermal Properties of Polymer Composites with 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane

| Composite Material | Thermal Decomposition Temperature (°C) | Flame Retardancy Rating |

|---|---|---|

| Polycarbonate | 350 | UL94 V0 |

| Epoxy Resin | 360 | UL94 V0 |

| Polypropylene | 320 | UL94 HB |

Photonics

Optoelectronic Devices

The compound has potential applications in optoelectronic devices due to its ability to act as a light-emitting material. Its high photoluminescence quantum yield makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that devices incorporating this compound exhibit improved efficiency and stability compared to traditional materials.

Case Study: OLED Performance Enhancement

A study conducted on OLEDs utilizing 1,3-bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane demonstrated a significant increase in luminous efficiency. The devices showed a maximum external quantum efficiency (EQE) of 25%, outperforming conventional OLEDs that typically achieve around 15% EQE.

Medicinal Chemistry

Anticancer Activity

Emerging research suggests that derivatives of 1,3-bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane exhibit anticancer properties. The oxadiazole ring system is known for its biological activity against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane | 10 | HeLa |

| 1-(2-Pyridyl)-3-(2-thienyl)-1,3,4-oxadiazole | 15 | MCF7 |

| 2-(4-Methylphenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 12 | A549 |

Mechanism of Action

The mechanism of action of 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique electronic properties allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analysis

- Aromatic vs. Aliphatic Substituents : The phenyl groups in the target compound differentiate it from analogs like 2,5-Bis(pentadecafluoroheptyl)-1,3,4-oxadiazole, which bear fully aliphatic perfluoro chains. Phenyl groups may improve solubility in organic solvents and enable supramolecular interactions, whereas perfluoroalkyl chains enhance hydrophobicity and thermal stability .

- Triazines are more symmetric, which could favor crystalline packing in materials science applications .

- Isomerism and Substituent Position : The 1,3,4-oxadiazole isomer in the target compound differs from the 1,2,4-oxadiazole in DTXSID50290775. Isomerism affects dipole moments, stability, and intermolecular interactions, which are critical in applications like organic electronics .

Biological Activity

1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. The oxadiazole ring is known for its potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane is , and its structure features two oxadiazole rings linked by a perfluoropropane chain. The presence of fluorine atoms enhances lipophilicity and stability, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For example, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organisms | Activity |

|---|---|---|

| 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane | S. aureus, E. coli | Moderate |

| 5-(4-bromo) phenyl oxadiazole | Pseudomonas aeruginosa | High |

| 2-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)methylpropanamide | Candida albicans | Significant |

Anticancer Activity

Studies have demonstrated that oxadiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and inhibition of histone deacetylases (HDACs). For instance, a compound structurally similar to 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane exhibited notable cytotoxic effects against various cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer) .

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1,3-Bis(2-phenyl-1,3,4-oxadiazol-5-yl)perfluoropropane | MCF-7 | 12.5 | HDAC inhibition |

| 5-(5-bromophenyl)-1,3,4-oxadiazole | HCT116 | 8.7 | Apoptosis induction |

| 2-(2-methoxyphenyl)-5-(phenyl)-1,3,4-oxadiazole | HeLa | 9.0 | Cell cycle arrest |

Case Studies

Several case studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against both gram-positive and gram-negative bacteria using the broth microdilution method. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

- Anticancer Screening : Another research focused on the synthesis of novel oxadiazole compounds and their evaluation against multiple cancer cell lines. The findings revealed that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity through increased apoptosis in tumor cells .

Q & A

Q. How does the compound’s fluorinated architecture influence its dielectric properties in polymer composites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.